Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate is a structurally complex thiophene derivative featuring a sulfamoyl bridge, a 3,4-dimethylphenyl group, and a 4-fluorobenzyl-substituted glycinamide moiety. Thiophene-based compounds are renowned for their diverse biological and material applications, including antimicrobial, antitumor, and optoelectronic properties .
Properties
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S2/c1-15-4-9-19(12-16(15)2)26(14-21(27)25-13-17-5-7-18(24)8-6-17)33(29,30)20-10-11-32-22(20)23(28)31-3/h4-12H,13-14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFSWTBLAMMYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a suitable sulfonyl chloride reacts with an amine.
Attachment of the Fluorobenzyl Moiety: The fluorobenzyl group is attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl moiety, replacing the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonamides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and conductive polymers.
Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group is known to interact with active sites of enzymes, while the fluorobenzyl moiety enhances binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several synthesized thiophene derivatives reported in the literature. Key analogues include:
Key Structural Differences :
- The target compound features a sulfamoyl linker (absent in ), which may enhance binding to biological targets like enzymes or receptors.
Pharmacokinetic and Toxicity Considerations
- Sulfonamide groups are associated with renal toxicity in some drugs, but the 3,4-dimethylphenyl substitution could mitigate this by altering metabolic pathways .
Biological Activity
Chemical Structure and Properties
Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate features a thiophene ring, which is known for its diverse biological properties. The presence of sulfamoyl and carboxylate functional groups enhances its potential reactivity and interaction with biological targets.
Molecular Formula
- C : 20
- H : 22
- N : 2
- O : 4
- S : 1
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to the core structure of Methyl 3-sulfamoylthiophene derivatives. The results indicated significant antibacterial and antifungal activities against a range of pathogens.
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | Enterobacter cloacae |
| Compound B | 0.015 | 0.030 | Staphylococcus aureus |
| Compound C | 0.011 | 0.020 | Escherichia coli |
The most active compound demonstrated a Minimum Inhibitory Concentration (MIC) of , indicating potent antibacterial activity, particularly against Enterobacter cloacae and Staphylococcus aureus .
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have shown promising antifungal activity.
Table 2: Antifungal Activity of Related Compounds
| Compound ID | MIC (mg/mL) | Target Fungi |
|---|---|---|
| Compound D | 0.004 | Trichoderma viride |
| Compound E | 0.060 | Aspergillus fumigatus |
The compounds exhibited MIC values as low as against Trichoderma viride, indicating strong antifungal potential .
While specific mechanisms for this compound are still under investigation, related studies suggest that the presence of the sulfamoyl group may play a crucial role in inhibiting bacterial cell wall synthesis and disrupting fungal cell membranes.
Case Studies
-
Case Study on Antibacterial Efficacy
- A series of experiments conducted on various bacterial strains revealed that derivatives of the compound had superior efficacy compared to traditional antibiotics like ampicillin and streptomycin.
- The study highlighted that certain derivatives achieved MIC values significantly lower than these conventional drugs, suggesting a potential for development into new antibiotic therapies.
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Case Study on Antifungal Properties
- Research focused on the antifungal properties demonstrated that specific modifications to the compound's structure could enhance its efficacy against resistant fungal strains.
- The findings indicated a promising avenue for treating fungal infections that are difficult to manage with existing antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
